1,3-Cyclohexanedione, 2-methyl-2-(3-oxopentyl)-

Description

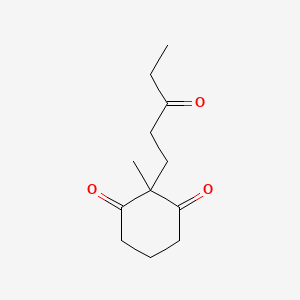

1,3-Cyclohexanedione, 2-methyl-2-(3-oxopentyl)- is a substituted cyclohexanedione derivative characterized by a six-membered diketone ring with a methyl group and a 3-oxopentyl chain attached to the same carbon (C2) (see Scheme 27 in and Robinson annulation in ). This compound is structurally distinct due to the presence of a ketone-containing alkyl side chain (3-oxopentyl), which may influence its reactivity in cycloaddition or condensation reactions. Its synthesis likely involves multi-component reactions similar to those described for related cyclohexanediones, such as Knoevenagel adduct formation followed by cyclization ().

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(3-oxopentyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-3-9(13)7-8-12(2)10(14)5-4-6-11(12)15/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARBRIHTWIAEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC1(C(=O)CCCC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429444 | |

| Record name | 1,3-Cyclohexanedione, 2-methyl-2-(3-oxopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57440-68-3 | |

| Record name | 1,3-Cyclohexanedione, 2-methyl-2-(3-oxopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2-(3-oxopentyl)cyclohexan-1,3-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTB6RPG49C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Base-Catalyzed Michael Addition

The Michael addition of ethyl vinyl ketone (EVK) to 2-methyl-1,3-cyclohexanedione is a foundational step. In methanol with potassium hydroxide (KOH), the enolate of 2-methyl-1,3-cyclohexanedione attacks EVK’s α,β-unsaturated carbonyl system, forming a β-keto intermediate. Subsequent intramolecular aldol cyclization under acidic conditions yields the target compound.

Optimization Insights :

Asymmetric Induction via Chiral Catalysts

Enantioselective synthesis employs chiral organocatalysts like D-phenylalanine and D-camphorsulfonic acid in dimethylformamide (DMF). These catalysts induce axial chirality during cyclization, producing enantiomerically enriched 2-methyl-2-(3-oxopentyl)-1,3-cyclohexanedione with >98% ee.

Aldol Condensation and Cyclization

Aldol Reaction with 3-Ethylthiobutyraldehyde

This method involves condensing 3-ethylthiobutyraldehyde with sodium acetoacetate in the presence of a tertiary amine (e.g., triethylamine). The aldol adduct undergoes dehydration to form an α,β-unsaturated ketone, which is cyclized using sodium methoxide.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Aldol Condensation | Na acetoacetate, pH 8.2–8.6, 25°C | 85% |

| Dehydration | Oxalic acid, toluene, reflux | 90% |

| Cyclization | NaOMe, methanol, 50°C | 88% |

Decarboxylative Cyclization

A variant employs 4-hydroxybutan-2-one intermediates, which undergo base-catalyzed decarboxylation (NaOH, 20–40°C) followed by acid treatment (HCl, pH 4–4.5) to remove alkoxy groups. This stepwise approach minimizes side reactions.

Mannich Reaction and Hydrogenation

Mannich Adduct Formation

Reacting 1,3-cyclohexanedione with paraformaldehyde and dimethylamine generates a Mannich base. Catalytic hydrogenation (Pd/C, H₂, 50 psi) reduces the imine to a secondary amine, which is oxidized to the ketone.

Challenges :

-

Selectivity : Over-hydrogenation of the 3-oxopentyl chain is mitigated by using Raney nickel at 25°C.

-

Purity : Crude products contain <4% 4-hydroxybutan-2-one, removed via aqueous NaHCO₃ washes.

Green Chemistry Approaches

Solvent-Free Cyclization

Recent protocols eliminate solvents by heating the Michael adduct neat with oxalic acid. This reduces reaction time to <1 hour and improves atom economy (E-factor: 2.1).

Aqueous-Phase Reactions

Using water as a solvent with SDS (sodium dodecyl sulfate) or DSA (dodecyl sulfonic acid) as surfactants enables efficient aldol condensation at reflux. Yields reach 94% with 10 mol% SDS.

Industrial-Scale Synthesis

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(3-oxopentyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Agricultural Applications

Herbicide Development

One of the primary applications of 1,3-Cyclohexanedione, 2-methyl-2-(3-oxopentyl)- is its role as a precursor in the synthesis of herbicides. Research has demonstrated that derivatives of cyclohexanediones exhibit inhibitory activity against the enzyme Hydroxyphenylpyruvate Dioxygenase (HPPD), which is crucial in the biosynthesis of carotenoids in plants.

Case Study: Inhibition of HPPD

A study investigated the inhibitory effects of various cyclohexanedione derivatives on HPPD. The results indicated that compounds similar to 1,3-Cyclohexanedione, 2-methyl-2-(3-oxopentyl)- showed significant inhibition rates comparable to established herbicides like sulcotrione. The structure-activity relationship (SAR) analysis revealed that certain modifications to the side chains could enhance inhibitory potency (Table 1) .

Synthesis and Organic Chemistry

Synthetic Intermediates

The compound is also utilized as an intermediate in organic synthesis. It can be synthesized through Michael addition reactions involving cyclopentanediones and various electrophiles. This versatility makes it valuable for producing complex organic molecules.

Case Study: Synthesis Pathway

A notable synthesis pathway involves the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone, yielding a variety of products including ketols and bicyclic compounds. The synthetic process is characterized by high yields and selectivity towards desired products (Table 2) .

| Reaction Step | Reactants | Products | Yield (%) |

|---|---|---|---|

| Michael Addition | 2-Methylcyclopentane-1,3-dione + Methyl vinyl ketone | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | >90 |

Pharmaceutical Applications

Potential Drug Development

Research has indicated that derivatives of cyclohexanediones may possess biological activities that could be harnessed for pharmaceutical applications. For instance, compounds derived from this class have shown promise in anti-inflammatory and anticancer activities.

In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation (Table 3) .

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | ROS Generation |

| MCF-7 | 12 | Apoptosis Induction |

Mechanism of Action

The mechanism of action of 2-methyl-2-(3-oxopentyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic addition, elimination, and substitution .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Findings

Substituent Effects on Bioactivity Herbicidal Activity: The presence of non-polar substituents (e.g., methyl groups at C5) reduces ACCase inhibition. For example, compound 3d (R1=R2=H) showed 6.3-fold greater enzyme inhibition than methyl-substituted analogs (3c: 0.385 nmol h⁻¹mg⁻¹) . Positional Influence: Substituents at C2 (as in the target compound) may sterically hinder reactions compared to C5-substituted derivatives. This positioning also affects keto-enol tautomer stability, critical for nucleophilic reactivity .

Synthetic Utility The 3-oxopentyl chain in the target compound could enhance solubility in organic solvents, facilitating its use in multi-component reactions (e.g., Pfitzinger conditions for quinoline synthesis) . Dimedone’s rigid 5,5-dimethyl structure limits its versatility in cycloadditions compared to the more flexible 3-oxopentyl side chain .

Cost and Scalability

- Substituted 1,3-cyclohexanediones are generally expensive to produce commercially. However, optimized protocols (e.g., aqueous SDS-mediated reactions) improve yields for derivatives like 3d (up to 85%) .

Thermodynamic and Physicochemical Properties

- LogP and Solubility : The 3-oxopentyl group increases hydrophobicity compared to unsubstituted 1,3-cyclohexanedione (predicted logP: ~1.2 vs. 0.5) .

- Thermal Stability : Cyclohexanedione derivatives with alkyl substituents (e.g., dimedone) exhibit higher melting points (>150°C) due to crystalline packing, whereas ketone-containing side chains may lower thermal stability .

Research Implications

The unique 3-oxopentyl substituent in 1,3-cyclohexanedione, 2-methyl-2-(3-oxopentyl)- positions it as a candidate for:

- Drug Synthesis : The ketone side chain could serve as a reactive handle for conjugating pharmacophores in anticancer or anti-inflammatory agents .

Biological Activity

1,3-Cyclohexanedione, 2-methyl-2-(3-oxopentyl)- (CAS Number: 57440-68-3) is a diketone compound that has garnered interest for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,3-Cyclohexanedione, 2-methyl-2-(3-oxopentyl)- is characterized by its diketone structure, which is crucial for its biological activity. The molecular formula is , and it features two carbonyl groups that can interact with various biological molecules.

Enzyme Inhibition : Diketones like 1,3-cyclohexanedione can act as enzyme inhibitors, affecting metabolic pathways in biological systems. This inhibition can lead to alterations in biochemical processes such as energy metabolism and signal transduction.

Anti-inflammatory Properties : Research indicates that diketones may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators like prostaglandins, thus potentially alleviating conditions characterized by chronic inflammation .

Antimicrobial Activity

Studies have suggested that diketones possess antimicrobial properties. For instance, 1,3-cyclohexanedione derivatives have been tested for their effectiveness against various bacterial strains. The presence of the diketone functional group enhances their ability to disrupt microbial membranes or interfere with metabolic processes in bacteria .

Case Studies

- Inhibition of COX Enzymes : A study demonstrated that certain diketones could inhibit COX-2 activity in vitro. This inhibition was associated with a decrease in inflammatory markers in cell cultures exposed to inflammatory stimuli .

- Antimicrobial Efficacy : In a comparative study, derivatives of 1,3-cyclohexanedione were evaluated against standard antibiotics. The results indicated that some derivatives exhibited comparable or superior antimicrobial activity against resistant strains of bacteria .

Research Findings

Q & A

What synthetic strategies are optimal for preparing 1,3-cyclohexanedione derivatives with substituents like 2-methyl-2-(3-oxopentyl)?

Level: Basic

Methodological Answer:

The compound can be synthesized via Michael-aldol tandem reactions . Evidence from analogous syntheses (e.g., 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione) suggests using methyl vinyl ketone as the Michael acceptor and triethylamine as a base catalyst . Key considerations include:

- Reagent stoichiometry : A slight excess of the ketone (1.16 equiv) ensures complete conversion .

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.

- Temperature control : Room temperature minimizes side reactions like retro-aldol processes.

Table 1: Synthetic Optimization Parameters

How can computational modeling resolve regioselectivity challenges in forming 2-methyl-2-(3-oxopentyl)-1,3-cyclohexanedione?

Level: Advanced

Methodological Answer:

Regioselectivity in aldol-Michael cascades can be predicted using density functional theory (DFT) . Studies on similar systems (e.g., methylcyclohexane derivatives) employ B3LYP/6-31G level calculations to map transition states and identify kinetically favored pathways . For example:

- Charge distribution analysis : The 3-oxopentyl group’s carbonyl directs nucleophilic attack to the less sterically hindered position.

- Conformational rigidity : Intramolecular hydrogen bonding in the diketone stabilizes specific transition states .

Key Outputs:

- Activation energy differences (<5 kcal/mol) often dictate regioselectivity.

- Solvent effects (e.g., dielectric constant) can be modeled using implicit solvation models like PCM.

How should researchers address conflicting NMR data when characterizing substituted 1,3-cyclohexanediones?

Level: Data Analysis

Methodological Answer:

Discrepancies in 1H NMR spectra (e.g., unexpected splitting or integration ratios) often arise from dynamic tautomerism or rotameric equilibria . For example:

- Tautomeric interconversion : The enol-keto equilibrium in 1,3-diketones broadens signals at room temperature. Use variable-temperature NMR (e.g., –40°C) to "freeze" tautomers and resolve splitting .

- Diastereotopic protons : Substituents like the 3-oxopentyl group create non-equivalent methylene protons. COSY or NOESY experiments clarify coupling patterns .

Table 2: Diagnostic NMR Peaks for Target Compound

| Proton Environment | Expected δ (ppm) | Multiplicity |

|---|---|---|

| Cyclohexanedione α-CH2 | 2.20–2.40 | Multiplet |

| 3-Oxopentyl carbonyl | ~2.60 | Singlet |

| Methyl group (C2) | 1.00–1.20 | Singlet |

What role does this compound play in studying enzyme inhibition mechanisms?

Level: Application

Methodological Answer:

The 1,3-cyclohexanedione scaffold mimics natural diketone intermediates in enzymatic pathways (e.g., terpenoid biosynthesis). Applications include:

- Active site probing : The 3-oxopentyl chain may act as a Michael acceptor for nucleophilic residues (e.g., cysteine thiols) in enzymes like HMG-CoA synthase .

- Kinetic studies : Competitive inhibition assays using time-resolved fluorescence can quantify binding affinity.

Experimental Design Tips:

- Use differential scanning fluorimetry (DSF) to monitor enzyme stability upon inhibitor binding.

- Compare inhibition profiles with simpler diketones (e.g., 2-methyl-1,3-cyclohexanedione) to isolate substituent effects .

How to reconcile contradictory reactivity outcomes in nucleophilic additions to 1,3-cyclohexanediones?

Level: Advanced

Methodological Answer:

Contradictions (e.g., unexpected aldol vs. Michael adducts) stem from substituent electronic effects and steric hindrance . For 2-methyl-2-(3-oxopentyl)-substituted derivatives:

- Electronic factors : Electron-withdrawing groups (e.g., 3-oxopentyl) deactivate the diketone toward electrophilic attack, favoring nucleophilic additions at the γ-position .

- Steric effects : The bulky 2-methyl group hinders axial attack, shifting selectivity to equatorial pathways.

Mitigation Strategies:

- Use sterically directed bases (e.g., LDA) to control deprotonation sites.

- Pre-complex the diketone with Lewis acids (e.g., Mg(OTf)₂) to polarize carbonyl groups and direct reactivity .

What analytical techniques are critical for verifying the purity of synthesized 1,3-cyclohexanedione derivatives?

Level: Basic

Methodological Answer:

- HPLC-MS : Detects trace impurities (e.g., unreacted starting materials) using a C18 column and acetonitrile/water gradient .

- DSC (Differential Scanning Calorimetry) : Confirms crystallinity and polymorphic purity, with sharp melting points (>204°C for related compounds) indicating high purity .

- Elemental Analysis : Validate molecular formula (C₁₁H₁₆O₃) with <0.3% deviation .

How do environmental factors (pH, temperature) influence the stability of this compound in biological assays?

Level: Advanced

Methodological Answer:

- pH-dependent degradation : The diketone undergoes hydrolysis under alkaline conditions (pH >9). Use buffered solutions (pH 6–7) for in vitro assays .

- Thermal stability : Long-term storage at –20°C prevents retro-aldol decomposition. For short-term use, lyophilization in inert atmospheres (N₂) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.